molecular formula C10H13NO2 B1629475 1-(2-Ethoxyphenyl)ethanone oxime CAS No. 1051939-38-8

1-(2-Ethoxyphenyl)ethanone oxime

Cat. No. B1629475
M. Wt: 179.22 g/mol
InChI Key: QYIVCSSWIYAODR-FLIBITNWSA-N
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Description

1-(2-Ethoxyphenyl)ethanone oxime (EEO) is an aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemical and physiological processes. EEO is a versatile compound that has been extensively studied in recent years due to its unique properties.

Scientific Research Applications

  • Flotation Performance and Adsorption Mechanism : A study on 1-(2-hydroxyphenyl)hex-2-en-1-one oxime (HPHO) highlighted its application in flotation performance and adsorption mechanism to malachite. The research indicated that HPHO exhibited excellent collecting power to malachite without additional reagents, showing its potential in mineral processing and metallurgy (Li, Zhou, & Lin, 2020).

  • Catalysis in Organic Synthesis : Another study discussed the use of 1-(4-methoxyphenyl)ethanone oxime in catalyzing the enantioselective oxa-Michael addition reaction of α,β-unsaturated aldehydes. This research highlights its significance in synthetic organic chemistry, especially in creating chiral compounds (Chang et al., 2008).

  • Extraction of Copper : Research on 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes demonstrated their effectiveness in extracting copper from acidic solutions. This finding is relevant in the field of hydrometallurgy and mineral processing (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

  • Crystal Structure Analysis : A study of the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime provided insights into its molecular configuration, which is valuable in the field of crystallography and materials science (Rao, Cui, & Zheng, 2014).

  • Organic Synthesis and Reaction Mechanisms : Research on the reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride offered a general method for synthesizing 3-aryl-4-halogeno-1,2,5-thiadiazoles. This is relevant in organic synthesis, particularly in the creation of specialized organic compounds (Yoon, Cho, & Kim, 1998).

  • Environmental Applications : A paper on Oxone as an oxidant for C-H bond oxygenation described the use of peroxide-based oxidants in the acetoxylation and etherification of arene and alkane C-H bonds. This research is significant in green chemistry and environmental applications (Desai, Malik, & Sanford, 2006).

  • Biological Systems and Biosynthesis : The study on the biosynthesis of cyanogenic glucosides in higher plants identified intermediates in the biosynthesis of dhurrin in Sorghum bicolor, showing the compound's role in plant biology and biochemistry (Halkier & Møller, 1990).

  • Naked-Eye Fluorescent Probe Development : Research on BODIPY-based fluorescent on-off probes for H2S detection using 1-(2-Hydroxyphenyl)ethanone highlighted its application in developing sensitive detection methods for sulfhydryl compounds in biological systems (Fang et al., 2019).

properties

IUPAC Name

(NZ)-N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIVCSSWIYAODR-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C(=N\O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647298
Record name N-[(1Z)-1-(2-Ethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine

CAS RN

1051939-38-8
Record name N-[(1Z)-1-(2-Ethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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